molecular formula C25H25N3O4S B15025674 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-[2-(propan-2-yloxy)phenyl]acetamide

2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-[2-(propan-2-yloxy)phenyl]acetamide

Cat. No.: B15025674
M. Wt: 463.6 g/mol
InChI Key: BYMQCUZTEOQZCE-UHFFFAOYSA-N
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Description

2-(2-Phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-[2-(propan-2-yloxy)phenyl]acetamide is a complex organic compound with a unique structure that combines a benzodiazole ring with a phenylmethanesulfonyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-[2-(propan-2-yloxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the benzodiazole ring. The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. The phenylmethanesulfonyl group is then introduced via sulfonylation, using reagents such as phenylmethanesulfonyl chloride in the presence of a base like triethylamine.

The final step involves the coupling of the sulfonylated benzodiazole with the acetamide moiety, which can be achieved through an amide bond formation reaction. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-[2-(propan-2-yloxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-(2-Phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-[2-(propan-2-yloxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-[2-(propan-2-yloxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylmethanesulfonyl-1H-1,3-benzodiazole
  • N-(2-Phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetamide
  • 2-(2-Phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide

Uniqueness

2-(2-Phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-[2-(propan-2-yloxy)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

IUPAC Name

2-(2-benzylsulfonylbenzimidazol-1-yl)-N-(2-propan-2-yloxyphenyl)acetamide

InChI

InChI=1S/C25H25N3O4S/c1-18(2)32-23-15-9-7-13-21(23)26-24(29)16-28-22-14-8-6-12-20(22)27-25(28)33(30,31)17-19-10-4-3-5-11-19/h3-15,18H,16-17H2,1-2H3,(H,26,29)

InChI Key

BYMQCUZTEOQZCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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